2,6-dimethylphenyl 3,4-dimethoxybenzoate
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Overview
Description
2,6-Dimethylphenyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group substituted with two methoxy groups at the 3 and 4 positions and a phenyl group substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,6-dimethylphenyl 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2,6-Dimethylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenyl benzoate: Lacks the methoxy groups, resulting in different chemical and biological properties.
3,4-Dimethoxybenzoic acid: Lacks the ester linkage and the 2,6-dimethylphenyl group, affecting its reactivity and applications.
2,6-Dimethylphenol: Lacks the benzoate group, leading to different chemical behavior and uses.
Uniqueness
2,6-Dimethylphenyl 3,4-dimethoxybenzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both methoxy and methyl groups enhances its versatility in various applications compared to similar compounds .
Properties
IUPAC Name |
(2,6-dimethylphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPYENAEZQAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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